SSM 3 trifluoroacetate
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Overview
Description
SSM 3 trifluoroacetate is a potent furin inhibitor, known for its ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro . The compound is chemically described as rel-N,N’'-[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt . It has a molecular weight of 952.66 and a molecular formula of C22H32N12O2.4CF3CO2H .
Mechanism of Action
Target of Action
SSM 3 trifluoroacetate primarily targets furin , a type of protein convertase . Furin plays a crucial role in the activation of a wide range of precursor proteins within the secretory pathway .
Mode of Action
This compound acts as a potent inhibitor of furin . It blocks the furin-dependent cell surface processing of proteins, thereby inhibiting the activation of these proteins .
Pharmacokinetics
It is known to be soluble in both water and dmso , which could potentially influence its bioavailability.
Result of Action
By inhibiting furin, this compound prevents the activation of certain proteins, thereby potentially altering cellular processes that depend on these proteins . For instance, it has been shown to block the furin-dependent cell surface processing of anthrax protective antigen-83 .
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
SSM 3 Trifluoroacetate interacts with the enzyme furin, inhibiting its activity . This interaction is characterized by the compound’s ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro . The nature of this interaction is inhibitory, with this compound acting as a potent furin inhibitor .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on furin. By blocking furin-dependent processes, this compound can influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with furin. It acts as a potent inhibitor, blocking the activity of furin and thereby influencing the processing of certain proteins
Preparation Methods
Chemical Reactions Analysis
SSM 3 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the guanidine groups, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SSM 3 trifluoroacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
SSM 3 trifluoroacetate is unique due to its high potency and specificity as a furin inhibitor. Similar compounds include other furin inhibitors like decanoyl-RVKR-chloromethylketone and hexa-D-arginine amide . this compound stands out due to its higher efficacy and lower toxicity in cellular models .
Properties
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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